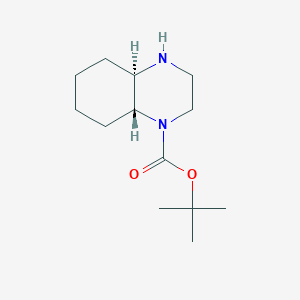

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

Description

tert-Butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is a bicyclic amine derivative featuring a partially hydrogenated quinoxaline scaffold. Its molecular formula is C₁₃H₂₄N₂O₂, with a molar mass of 240.34 g/mol . The compound is characterized by a tert-butyl carbamate (Boc) group at the 1-position of the octahydroquinoxaline ring, which serves as a protective group for amines in synthetic chemistry. This structural motif is critical for modulating reactivity and solubility in intermediates for pharmaceuticals or agrochemicals.

The synthesis of this compound is exemplified in a European patent application, where it is derived from (4aR,8aR)-octahydroquinoxalin-2(1H)-one (198) via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in dichloromethane . The Boc group enhances stability during subsequent reactions, such as coupling with pyrimidine derivatives to form more complex heterocycles .

Properties

IUPAC Name |

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXTVALAEXFDQW-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165709 | |

| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009075-46-0 | |

| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate typically involves the following steps:

Formation of the Quinoxaline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoxaline ring. This can be achieved through the condensation of an ortho-diamine with a diketone under acidic or basic conditions.

Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroquinoxaline structure.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoxaline derivatives with various functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Alkyl halides, Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoxaline core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physical and Spectroscopic Properties

Functional and Application Differences

- Target Compound : Primarily an intermediate for pharmaceutical scaffolds, e.g., pyrimidine-coupled derivatives in kinase inhibitors .

- Azeto-Quinoxaline: Potential use in chiral ligand design due to high enantiopurity .

- Benzo-Cyclohepta-Isoindole : Rigid polycyclic structure may serve as a core for CNS-targeting drugs .

- Naphthalene Derivative : Antitumor agent precursor, leveraging propenyl and TBS groups for further functionalization .

Biological Activity

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is a quinoxaline derivative with potential therapeutic applications. Quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound by reviewing relevant literature and presenting data from various studies.

- Molecular Formula : C₁₃H₂₄N₂O₂

- Molecular Weight : 240.34 g/mol

- CAS Number : 1009075-46-0

- LogP : 2.4046 (indicates moderate lipophilicity)

Antimicrobial Activity

Quinoxaline derivatives have been reported to exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies indicate that quinoxaline derivatives can damage bacterial DNA upon bioreduction, leading to cell death. This mechanism has been observed in various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has shown effectiveness against fungal pathogens such as Candida albicans, with IC50 values indicating potent antifungal activity .

Anticancer Properties

Research has highlighted the anticancer potential of quinoxaline derivatives:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The compound showed IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL respectively .

The mechanisms underlying the biological activities of this compound include:

- Reactive Oxygen Species (ROS) Induction : Treatment with quinoxaline derivatives has been shown to increase ROS levels in treated cells. This elevation in oxidative stress contributes to cellular damage and apoptosis in cancer cells .

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical cellular processes such as thioredoxin reductase (EhTrxR), which is essential for maintaining redox balance in cells .

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

- Study on E. histolytica :

- Anticancer Study :

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate?

- Synthesis Pathway : The compound is synthesized via multi-step reactions starting from (4aR,8aR)-octahydroquinoxalin-2(1H)-one. Key steps include:

- Step 1 : Boc protection using Boc₂O and DMAP to introduce the tert-butyl carbamate group .

- Step 2 : Functionalization with ethyl 2-(methylthio)pyrimidine-5-carboxylate in the presence of K₂CO₃ to form intermediates .

Q. How does stereochemistry (4aR,8aR) influence the compound’s reactivity and stability?

- Stereochemical Stability : The rigid octahydroquinoxaline scaffold enhances stability against ring-opening under acidic/basic conditions, as confirmed by pH-dependent degradation studies .

- Reactivity : The (4aR,8aR) configuration directs regioselectivity in nucleophilic substitutions, favoring axial attack due to steric shielding of equatorial positions .

Advanced Research Questions

Q. What methodologies optimize enantioselective synthesis of this compound?

- Catalytic Systems : Iridium-catalyzed asymmetric amination (e.g., using chiral phosphine ligands) achieves enantiomeric excess (ee) >95% .

- Reaction Optimization :

- Temperature : 70°C in DMF maximizes yield (98%) while minimizing racemization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereocontrol .

- Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies ee .

Q. How can structural modifications enhance biological activity or target selectivity?

- Functional Group Engineering :

- Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 2 increases binding affinity to kinase targets .

- Boc Deprotection : Removing the tert-butyl group exposes primary amines for conjugation with drug delivery systems .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Challenge : Overlapping signals in ¹H NMR due to conformational flexibility.

- Solutions :

- Variable Temperature (VT) NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .

- 2D Techniques : HSQC and NOESY correlate protons and confirm spatial arrangements of substituents .

Q. What are the compound’s applications in medicinal chemistry beyond initial lead discovery?

- Drug Discovery : Serves as a precursor for:

- Kinase Inhibitors : Functionalized derivatives inhibit CDK2/4 with IC₅₀ values <100 nM .

- Anticancer Agents : Hybrids with spirooxindole motifs show nanomolar potency against triple-negative breast cancer cell lines .

- Tool Compounds : Radiolabeled versions (³H/¹⁴C) track target engagement in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.